Home > Products > Screening Compounds P58765 > Tranquo-buscopan
Tranquo-buscopan - 78940-00-8

Tranquo-buscopan

Catalog Number: EVT-1541265
CAS Number: 78940-00-8
Molecular Formula: C36H41BrClN3O6
Molecular Weight: 727.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tranquo-buscopan, also known as hyoscine butylbromide, is a quaternary ammonium compound derived from scopolamine. It is primarily used as an antispasmodic agent, effective in treating various gastrointestinal and urinary tract spasms. The compound is marketed under several brand names, with Buscopan being one of the most recognized. Its mechanism of action involves blocking the action of acetylcholine on smooth muscle, thereby reducing spasms and pain.

Source and Classification

Tranquo-buscopan is classified as a tertiary amine and falls under the category of anticholinergic drugs. It is synthesized from scopolamine, which is extracted from plants of the Solanaceae family, such as henbane and belladonna. The compound's pharmacological properties make it valuable in clinical settings for managing conditions like abdominal cramps, esophageal spasms, and renal colic.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tranquo-buscopan typically involves the reaction of scopolamine with n-butyl bromide. Two notable methods include:

  1. Heating under Reflux: Scopolamine is dissolved in a suitable solvent (like tetrahydrofuran) and reacted with n-butyl bromide under reflux conditions. This method allows for higher yields by optimizing temperature and reaction time.
  2. Bromination Reaction: In this approach, scopolamine undergoes bromination with n-butyl bromide at elevated temperatures (around 70-85 °C) for extended periods (up to 50 hours). The crude product is then purified through recrystallization techniques to obtain pure hyoscine butylbromide .

The yield from these methods can vary, with reported yields ranging from 55% to 65%, depending on the specific conditions employed during synthesis.

Molecular Structure Analysis

Structure and Data

The molecular formula of Tranquo-buscopan is C_17H_22BrN_1O_4, with a molecular weight of approximately 368.27 g/mol. The structure features a butyl group attached to a quaternary nitrogen atom, which contributes to its solubility and biological activity.

  • Chemical Structure: The compound consists of a bicyclic structure characteristic of tropane alkaloids, with a butyl bromide substituent that enhances its pharmacological profile.
  • Structural Representation:
C17H22BrN1O4\text{C}_{17}\text{H}_{22}\text{BrN}_1\text{O}_4
Chemical Reactions Analysis

Reactions and Technical Details

Tranquo-buscopan participates in several chemical reactions typical of quaternary ammonium compounds:

  1. Nucleophilic Substitution: The reaction between scopolamine and n-butyl bromide primarily involves nucleophilic substitution where the bromide ion acts as a leaving group.
  2. Recrystallization: Following synthesis, purification through recrystallization helps eliminate impurities, enhancing the compound's efficacy and safety for therapeutic use.

These reactions are critical for ensuring high purity levels necessary for clinical applications.

Mechanism of Action

Process and Data

The mechanism by which Tranquo-buscopan exerts its effects involves antagonism of muscarinic acetylcholine receptors in smooth muscle tissues. By blocking these receptors, the drug reduces involuntary contractions, leading to:

  • Decreased gastrointestinal motility.
  • Relief from spasmodic pain in the abdomen.
  • Reduced bladder spasms.

This mechanism underlies its therapeutic use in treating conditions associated with muscle spasms throughout the gastrointestinal tract and urinary system.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tranquo-buscopan typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and alcohol but less soluble in non-polar solvents.
  • Melting Point: The melting point ranges around 170-180 °C.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light to prevent degradation.
  • pH Sensitivity: Its solubility can vary significantly with pH changes, affecting its bioavailability.
Applications

Scientific Uses

Tranquo-buscopan has several applications in medical practice:

  1. Antispasmodic Treatment: Primarily used for alleviating abdominal cramps and spasms associated with gastrointestinal disorders.
  2. Pain Management: Employed during labor to reduce cervical spasms.
  3. Diagnostic Procedures: Often used during imaging studies (like ultrasound) to minimize bowel movement interference.

The versatility of Tranquo-buscopan in clinical settings highlights its significance as a therapeutic agent in managing smooth muscle-related disorders.

Introduction to Tranquo-Buscopan in Pharmacological Research

Definition and Composition of Tranquo-Buscopan

Tranquo-Buscopan is a fixed-dose combination product containing two active pharmaceutical ingredients with complementary mechanisms:

  • Scopolamine butylbromide (hyoscine butylbromide): A quaternary ammonium anticholinergic compound with peripheral antispasmodic properties
  • Oxazepam: A benzodiazepine derivative with anxiolytic and muscle relaxant effects

Chemically, Tranquo-Buscopan is designated as (9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide with the molecular formula C₃₆H₄₁BrClN₃O₆ and molecular weight of 727.1 g/mol [2]. The structural configuration incorporates a positively charged nitrogen atom in the scopolamine moiety, which critically determines its pharmacological behavior by limiting passage across the blood-brain barrier. This molecular feature ensures predominantly peripheral activity while the oxazepam component acts centrally through GABAergic pathways.

Table 1: Component Specifications of Tranquo-Buscopan

ComponentChemical StructureMolecular WeightPrimary Pharmacological Role
Scopolamine butylbromideQuaternary ammonium anticholinergic440.38 g/molCompetitive muscarinic receptor antagonist with spasmolytic action on smooth muscle
OxazepamBenzodiazepine derivative286.71 g/molPositive allosteric modulator of GABA-A receptors producing anxiolysis

The combination exploits complementary mechanisms: scopolamine butylbromide exerts potent antispasmodic effects on gastrointestinal, biliary, and genitourinary tract smooth muscles through competitive inhibition of muscarinic acetylcholine receptors and ganglion-blocking activity. As a quaternary ammonium derivative, its penetration into the central nervous system is minimal, resulting in negligible centrally-mediated anticholinergic effects. Meanwhile, oxazepam enhances GABAergic inhibition in the CNS, providing anxiolysis and reducing the emotional component of painful conditions. This dual-pathway approach simultaneously addresses physiological spasm and psychological distress components often present in functional abdominal disorders [2] [6] [8].

Historical Development and Patent Landscape

The development of Tranquo-Buscopan emerged from mid-20th century pharmacological innovations that recognized the clinical utility of combining spasmolytic and anxiolytic agents. Scopolamine derivatives were first isolated from plants in the Solanaceae family (including Atropa belladonna) in the early 20th century, with scopolamine butylbromide specifically patented in 1950 and approved for medical use in 1951 [8]. The strategic addition of oxazepam—a benzodiazepine metabolite with favorable pharmacokinetics—created a combination product designed for conditions involving both visceral spasm and anxiety components.

The patent landscape for combination products like Tranquo-Buscopan presents unique complexities. Unlike novel molecular entities, combination products often face significant patentability hurdles due to the "obviousness" barrier, particularly when combining known drugs with established mechanisms. While specific patent documents for Tranquo-Buscopan were not identified in the search results, the broader context of pharmaceutical intellectual property provides insight. The CRISPR patent disputes demonstrate how fundamental methodological patents spark complex legal battles that shape therapeutic development . Similarly, the evolution of plant patent protection illustrates how legislative frameworks adapt to accommodate novel categories of inventions [7].

European patent practices regarding medical uses of known products suggest potential pathways for protecting combination therapies like Tranquo-Buscopan. Second medical use patents and formulation patents likely provided intellectual property protection, though the absence of robust patent literature in the search results indicates possible challenges in maintaining exclusivity for this combination. The current patent status likely varies significantly by jurisdiction, with many markets potentially considering this formulation off-patent. Regulatory exclusivity may have played a complementary role in protecting clinical data required for approval, particularly given the complex pharmacokinetic interactions between the components [4] [7].

Role in Anticholinergic and Benzodiazepine Pharmacotherapy

Tranquo-Buscopan occupies a distinctive niche within two major drug classes by strategically combining peripheral and central nervous system effects:

Anticholinergic Component PharmacologyScopolamine butylbromide exhibits high affinity for muscarinic receptors located on smooth muscle cells throughout the gastrointestinal, biliary, and genitourinary tracts. Its quaternary ammonium structure prevents significant blood-brain barrier penetration, minimizing central anticholinergic effects while allowing potent peripheral action. The agent exerts spasmolysis through two complementary mechanisms: (1) competitive inhibition of postganglionic muscarinic receptors on smooth muscle cells, and (2) blockade of nicotinic receptors in autonomic ganglia, producing a ganglion-blocking effect. This dual mechanism provides superior spasm relief compared to pure antimuscarinics, particularly in conditions involving neural-mediated spasms [3] [6] [8].

Benzodiazepine Component PharmacologyOxazepam acts as a positive allosteric modulator at GABA-A receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. Unlike earlier benzodiazepines, oxazepam undergoes direct glucuronidation without oxidative metabolism, making it preferable for patients with hepatic impairment or elderly populations. Its primary pharmacological actions include anxiolysis, sedation, and mild muscle relaxation, which complement the peripheral effects of scopolamine butylbromide in conditions where anxiety exacerbates or accompanies visceral spasms [5] [9].

Table 2: Complementary Pharmacological Mechanisms in Tranquo-Buscopan

ParameterScopolamine ButylbromideOxazepamCombined Effect
Primary mechanismMuscarinic receptor antagonism; Ganglion blockadeGABA-A receptor positive allosteric modulationDual peripheral and central action
Site of actionPeripheral smooth muscle; Autonomic gangliaCentral nervous systemComprehensive spasm-anxiety axis
Bioavailability<1% systemic absorptionEquivalent absorption across formulationsDifferential absorption profiles
Elimination half-lifeApproximately 5 hoursApproximately 8.2 hoursOffset coordination
Clinical effectsSmooth muscle relaxation; Reduced secretionsAnxiolysis; Sedation; Mild muscle relaxationSimultaneous physiological and psychological symptom relief

The therapeutic rationale for combining these agents centers on conditions where nociceptive signals from visceral spasms trigger anxiety, which in turn exacerbates spasm through neural feedback mechanisms—a vicious cycle observed in functional gastrointestinal disorders and certain genitourinary conditions. Clinical applications historically included:

  • Gastrointestinal disorders: Functional abdominal pain with significant anxiety components, irritable bowel syndrome with spasm-predominant symptoms
  • Gynecological applications: Dysmenorrhea with anxiety features, pelvic pain syndromes with spasm and psychological distress
  • Procedural adjunct: Diagnostic procedures involving visceral distension where anxiety exacerbates procedural difficulty [2] [9]

Research findings suggest that benzodiazepines neither consistently increase nor decrease dementia risk in older adults when used appropriately. The Medical Research Council Cognitive Function and Ageing Study found no significant association between benzodiazepine use and dementia incidence (IRR 1.06, 95% CI 0.72-1.60), though recurrent use of strong anticholinergics (ACB3) showed increased risk (IRR 1.68, 95% CI 1.00-2.82), particularly in cognitively intact individuals at baseline [5]. This underscores the importance of appropriate patient selection when considering combination products with anticholinergic components.

The unique pharmacology of Tranquo-Buscopan demonstrates how rationally designed combination products can simultaneously target multiple pathophysiological pathways. Future research directions include elucidating pharmacodynamic interactions between the components and exploring potential applications in other spasm-anxiety comorbidities beyond traditional indications [2] [9].

Properties

CAS Number

78940-00-8

Product Name

Tranquo-buscopan

IUPAC Name

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide

Molecular Formula

C36H41BrClN3O6

Molecular Weight

727.1 g/mol

InChI

InChI=1S/C21H30NO4.C15H11ClN2O2.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1-8,15,20H,(H,17,19);1H/q+1;;/p-1/t15?,16-,17?,18?,19?,20?,22?;;/m1../s1

InChI Key

ATGMDWUJNKJMKX-KQLUJJFISA-M

SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Synonyms

Tranquo-Buscopan

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Isomeric SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.